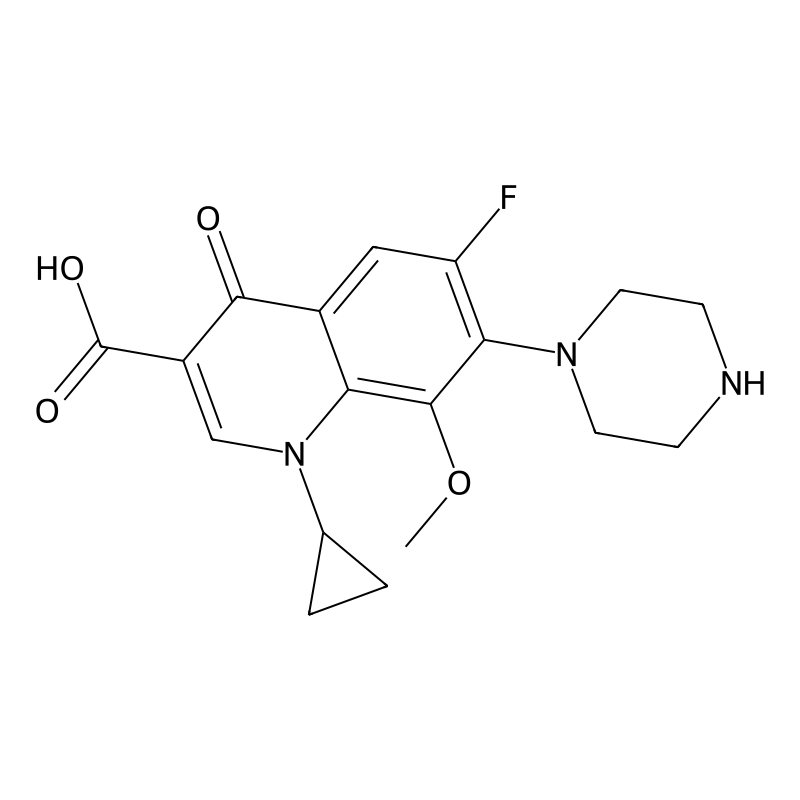1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Antibacterial and Anti-tubercular Activity:
Studies have investigated 1-Cyclopropyl-6-Fluoro-MQ and its derivatives as potential antibacterial and anti-tubercular agents. In a study published in the European Journal of Medicinal Chemistry, researchers synthesized and evaluated various analogues of the compound for their activity against Mycobacterium tuberculosis (the causative agent of tuberculosis) and other bacteria. They found several analogues exhibited promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range []. Additionally, several analogues displayed moderate anti-tubercular activity against Mycobacterium tuberculosis H37Rv [].
Mechanism of Action:
The exact mechanism of action of 1-Cyclopropyl-6-Fluoro-MQ and its derivatives remains unclear. However, based on the structural similarities with known fluoroquinolone antibiotics, researchers believe they might inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication []. Further research is needed to fully elucidate the mechanism of action and potential targets of these compounds.
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid features a bicyclic structure characterized by a quinoline core. The presence of a cyclopropyl group, a fluorine atom, and a methoxy group on the quinoline ring contributes to its unique chemical properties and biological activity. The piperazine moiety enhances solubility and bioavailability, making it an attractive candidate for pharmaceutical development.
- Formation of the quinoline ring: This typically involves cyclization reactions where substituted anilines react with α,β-unsaturated carbonyl compounds.
- Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.
- Piperazine substitution: The piperazine group can be incorporated through nucleophilic substitution reactions with activated halides.
This compound exhibits significant biological activity, particularly as an antibacterial agent. Its structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. The fluorine and methoxy substituents enhance its potency against various Gram-negative and Gram-positive bacteria. Additionally, studies have indicated potential anti-inflammatory and analgesic effects.
Synthesis methods for 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid include:
- Conventional synthesis: Involves multi-step reactions starting from simple precursors using standard organic synthesis techniques.
- Green chemistry approaches: Recent studies have focused on optimizing reaction conditions to reduce environmental impact, such as using water as a solvent and employing catalytic methods to improve yield and reduce reaction time .
The primary applications of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are in the pharmaceutical industry:
- Antibiotic formulations: Used in developing new antibiotics targeting resistant bacterial strains.
- Therapeutic agents: Potential use in treating infections and possibly other conditions due to its biological activity.
Interaction studies have shown that this compound can interact with various biological targets, including enzymes involved in nucleic acid metabolism. Its binding affinity to DNA gyrase has been characterized through in vitro assays, demonstrating its mechanism of action as an antibacterial agent . Additionally, pharmacokinetic studies indicate favorable absorption and distribution profiles.
Several compounds share structural similarities with 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ciprofloxacin | Cyclopropyl group; piperazine | Broad-spectrum antibiotic |
| Norfloxacin | Fluorine atom; piperazine | Antibacterial agent |
| Ofloxacin | Fluorine; methoxy group | Antibacterial activity |
| Levofloxacin | Fluorine; piperazine | Effective against Gram-negative bacteria |
Uniqueness
The uniqueness of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid lies in its specific combination of substituents that enhance its antibacterial efficacy while potentially reducing side effects compared to other fluoroquinolones. The methoxy group may also contribute to improved pharmacological properties such as solubility and stability.








